An In-depth Technical Guide to C.I. Reactive Blue 19: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to C.I. Reactive Blue 19: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Blue 19, also widely known by its trade name Remazol Brilliant Blue R, is a synthetic anthraquinone (B42736) dye.[1] Due to its vibrant color, high fixation efficiency, and good fastness properties, it is extensively used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[2] Beyond its industrial importance in dyeing, Reactive Blue 19 has garnered significant interest in biochemical and biomedical research. Its ability to interact with and inhibit various enzymes, coupled with its use as a ligand in affinity chromatography, makes it a valuable tool for researchers exploring protein structure and function, and for professionals in the field of drug development.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reaction mechanisms of C.I. Reactive Blue 19, along with detailed experimental protocols and an exploration of its biochemical applications.
Chemical Structure and Properties
C.I. Reactive Blue 19 is a sulfonated anthraquinone derivative containing a vinyl sulfone group, which serves as the reactive moiety for forming covalent bonds with hydroxyl groups on cellulosic fibers.[5]
Chemical Identity
| Identifier | Value |
| Common Name | C.I. Reactive Blue 19, Remazol Brilliant Blue R |
| CAS Number | 2580-78-1[6] |
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃[6] |
| IUPAC Name | disodium (B8443419);1-amino-9,10-dioxo-4-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]amino]anthracene-2-sulfonate[7] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 626.54 g/mol [6] |
| Appearance | Dark blue to black powder[7] |
| Solubility | Soluble in water[7] |
| Melting Point | Decomposes before melting |
| UV-Vis λmax | 592 nm in water |
Synthesis and Manufacturing
The industrial synthesis of C.I. Reactive Blue 19 typically involves the condensation of 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) with m-((2-sulfatoethyl)sulfonyl)aniline.[6]
Laboratory Synthesis Protocol
A detailed laboratory-scale synthesis procedure is as follows:
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Preparation of the reaction mixture: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 31.66 g (0.1 mol) of 3-(sulfatoethylsulfonyl)aniline in water and adjust the pH to 6.3.
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Addition of Bromaminic Acid: To this solution, add 71.8 g (0.1 mol, assuming 53.2% purity) of bromaminic acid and stir until a homogenous dispersion is formed.
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Addition of Catalyst and Buffer: Add 0.12 mol of sodium dihydrogen phosphate (B84403), 0.2 mol of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.
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Reaction: Heat the mixture to 90 °C. The pH will drop to approximately 5.6. The reaction is typically complete within 15 minutes, which can be monitored by the stabilization of the pH.
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Isolation: After the reaction is complete, the mixture is clarified by filtration. The final product can be isolated by spray drying the filtrate or by salting out with potassium chloride.[8][9]
Reaction Mechanism with Cellulose (B213188)
The key to the effectiveness of C.I. Reactive Blue 19 as a reactive dye lies in the reactivity of its vinyl sulfone group. The dyeing process occurs under alkaline conditions, which facilitates the formation of a covalent bond between the dye and the hydroxyl groups of cellulose.
The reaction proceeds in two main steps:
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Activation of the Dye: Under alkaline conditions (typically pH 10-11), the sulfatoethylsulfonyl group of the dye undergoes an elimination reaction to form the highly reactive vinyl sulfone group.
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Nucleophilic Addition: The ionized hydroxyl groups of the cellulose fibers act as nucleophiles and attack the electrophilic double bond of the vinyl sulfone group through a Michael-type addition reaction. This results in the formation of a stable ether linkage, covalently bonding the dye to the fiber.
A competing reaction is the hydrolysis of the vinyl sulfone group by hydroxide (B78521) ions in the dyebath, which leads to the formation of an unreactive hydroxyethyl (B10761427) sulfone derivative. This hydrolyzed dye can no longer react with the fiber and must be washed out.
Caption: Reaction mechanism of C.I. Reactive Blue 19 with cellulose.
Experimental Protocols
Protocol for Dyeing Cotton Fabric with C.I. Reactive Blue 19
This protocol describes a typical laboratory procedure for dyeing cotton fabric.
Materials:
-
C.I. Reactive Blue 19
-
Scoured and bleached cotton fabric
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Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
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Sodium carbonate (Na₂CO₃)
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Wetting agent
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Sequestering agent
-
Laboratory dyeing machine or water bath with a beaker and stirrer
Procedure:
-
Preparation of the Dyebath:
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Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.
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Add the required amount of C.I. Reactive Blue 19 (e.g., 2% on weight of fabric) to the dyebath and stir until fully dissolved.
-
-
Dyeing:
-
Introduce the wet cotton fabric into the dyebath at room temperature.
-
Gradually raise the temperature to 60°C over 20 minutes.
-
Add the required amount of salt (e.g., 60 g/L NaCl) in two portions over 20 minutes. The salt helps in the exhaustion of the dye onto the fabric.
-
Continue dyeing at 60°C for 30 minutes.
-
-
Fixation:
-
Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH to 10.5-11. This initiates the fixation reaction.
-
Continue the dyeing process at 60°C for a further 60 minutes.
-
-
Washing Off:
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After dyeing, remove the fabric from the dyebath and rinse thoroughly with cold water.
-
Treat the dyed fabric in a boiling solution containing a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove any unfixed and hydrolyzed dye.
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Rinse the fabric again with hot water and then with cold water.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry.
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Biochemical Applications
C.I. Reactive Blue 19 has found several applications in biochemical research, primarily due to its ability to mimic the structure of nucleotides and other biological ligands, allowing it to bind to the active sites of various enzymes.
Enzyme Inhibition
Reactive Blue 19 is known to be a potent inhibitor of a variety of enzymes, including kinases, dehydrogenases, and phosphatases.[4] The mechanism of inhibition is often competitive, where the dye molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The anthraquinone core and the sulfonate groups of the dye often play a crucial role in this interaction, mimicking the phosphate groups of nucleotides like ATP or NAD⁺.
References
- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]
- 2. Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor [bmbreports.org]
- 3. Biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Cibacron Blue 3GA and Remazol Brilliant Blue R with the nucleotide binding site of lactate dehydrogenase and (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
